molecular formula C8H14O3 B1352054 Methyl 7-oxoheptanoate CAS No. 35376-00-2

Methyl 7-oxoheptanoate

Cat. No. B1352054
CAS RN: 35376-00-2
M. Wt: 158.19 g/mol
InChI Key: NJVFYRBRYZXABC-UHFFFAOYSA-N
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Description

Methyl 7-oxoheptanoate, also known as 7-oxoheptanoic acid methyl ester, is a carboxylic ester of 7-oxoheptanoic acid. It is a colorless solid that is insoluble in water, but soluble in many organic solvents. Methyl 7-oxoheptanoate has a variety of applications in scientific research, including as a reagent for synthesizing other compounds, as a substrate for biochemical studies, and as a ligand for drug design.

Scientific Research Applications

Production of Undecylenic Acid

Methyl 7-oxoheptanoate can be used in the production of undecylenic acid. This process involves the fermentation of ricinoleic acid with a bacterium, yeast, or fungus to obtain 7-hydroxy-9-octadecenedioic-diacid. This diacid is then esterified to form the corresponding methylic diester. High-temperature cracking of this product forms a mixture of methyl undecylenate and methyl 7-oxoheptanoate. The methyl undecylenate is then separated and hydrolyzed to form undecylenic acid .

Biochemistry and Genetic Engineering

The process of producing Methyl 7-oxoheptanoate involves biochemistry and genetic engineering techniques. The fermentation of ricinoleic acid is carried out by a bacterium, yeast, or fungus. This process is an example of how biochemistry and genetic engineering can be used to synthesize desired chemical compounds .

Industrial Applications

Methyl 7-oxoheptanoate, along with undecylenic acid, can be produced from ricinoleic acid. This process has industrial applications, particularly in the production of chemicals from renewable resources .

Research and Development

Methyl 7-oxoheptanoate is used in research and development activities. It is used in the study of new methods for producing chemicals from renewable resources .

Environmental Science

The production of Methyl 7-oxoheptanoate from ricinoleic acid is an example of green chemistry. It demonstrates how renewable resources can be used to produce valuable chemicals, reducing the reliance on fossil fuels .

Education

The production process of Methyl 7-oxoheptanoate can be used as a teaching tool in education. It provides a practical example of how biochemistry, genetic engineering, and green chemistry can be applied in the real world .

properties

IUPAC Name

methyl 7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVFYRBRYZXABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188864
Record name Methyl 7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-oxoheptanoate

CAS RN

35376-00-2
Record name Heptanoic acid, 7-oxo-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=35376-00-2
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Record name Methyl 7-oxoheptanoate
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Record name Methyl 7-oxoheptanoate
Source EPA DSSTox
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Record name Methyl 7-oxoheptanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common applications of Methyl 7-oxoheptanoate?

A1: Methyl 7-oxoheptanoate serves as a key intermediate in synthesizing complex molecules. Notably, it's instrumental in preparing 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-1-one [, , ], a crucial precursor for synthesizing prostanoids, a class of lipid compounds with diverse biological activities.

Q2: Are there efficient synthetic routes for Methyl 7-oxoheptanoate?

A2: Several synthetic methods exist, highlighting the compound's versatility. Researchers have successfully synthesized it from various starting materials, including:

  • Cycloheptanone: This approach involves reacting cycloheptanone with potassium persulfate in methanol, followed by oxidation with pyridinium chlorochromate (PCC) [].
  • Methyl 6-bromohexanoate: This method utilizes disodium tetracarbonylferrate as a nucleophilic acylating agent [].
  • Ricinoleic Acid: A unique method involves the fermentation of ricinoleic acid, followed by esterification, cracking, and separation to yield Methyl 7-oxoheptanoate as a co-product with undecylenic acid [, ].

Q3: Can Methyl 7-oxoheptanoate be used to synthesize other valuable compounds?

A3: Yes. For instance, Methyl 7-oxoheptanoate acts as a starting material in synthesizing ω-hydroxyalkanoates []. This involves a two-step process: first, reacting it with nitromethane in the presence of Amberlyst A 21 catalyst to produce methyl ω-nitroalkanoates. The second step involves the reduction of the nitro group using sodium borohydride, leading to the formation of ω-hydroxyalkanoates.

Q4: Are there analytical methods to monitor the synthesis of Methyl 7-oxoheptanoate?

A4: Gas chromatography serves as an effective tool to monitor the conversion of cycloheptanone to Methyl 7-oxoheptanoate during synthesis []. This technique allows researchers to track the reaction's progress and optimize conditions for higher yields.

Q5: Are there alternative compounds to Methyl 7-oxoheptanoate for specific applications?

A5: While Methyl 7-oxoheptanoate is a valuable intermediate, researchers also utilize similar compounds like Methyl 9-oxononanoate []. The choice of compound often depends on the specific synthetic target and reaction conditions.

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